(E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one
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Overview
Description
(E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) with a nitrogen-nitrogen single bond (N-N). This compound features a chlorophenyl group, a phenylthiazolyl group, and a pyrazolone core, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one typically involves the following steps:
Formation of the hydrazone: Reacting 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone is then reacted with 3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
- Using catalysts to speed up the reaction.
- Employing high-pressure reactors to increase reaction rates.
- Implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one is used as a building block for synthesizing more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, including their ability to interact with specific biological targets.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Lacks the thiazolyl group.
4-(2-(4-Methylphenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one: Contains a methylphenyl group instead of a chlorophenyl group.
Uniqueness
(E)-4-(2-(4-Chlorophenyl)hydrazono)-3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one is unique due to the presence of both the chlorophenyl and phenylthiazolyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c1-12-17(23-22-15-9-7-14(20)8-10-15)18(26)25(24-12)19-21-16(11-27-19)13-5-3-2-4-6-13/h2-11,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGAZJCFQNADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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